molecular formula C31H40ClN3O8S3 B1261272 Spironolactone and hydrochlorothiazide CAS No. 65272-36-8

Spironolactone and hydrochlorothiazide

Cat. No.: B1261272
CAS No.: 65272-36-8
M. Wt: 714.3 g/mol
InChI Key: RFNRSUBWOXSCLB-FXFKJASFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist. It inhibits aldosterone binding to mineralocorticoid receptors in the distal renal tubules, reducing sodium reabsorption and potassium excretion. It is used for hypertension, heart failure, and conditions with secondary hyperaldosteronism (e.g., cirrhosis) .

Hydrochlorothiazide (HCTZ) is a thiazide diuretic that inhibits sodium reabsorption in the distal convoluted tubule, promoting sodium, chloride, and water excretion. It is widely prescribed for hypertension and edema but increases potassium loss .

Combination Therapy: Their fixed-dose combination (e.g., Aldactazide®) balances potassium levels: spironolactone counteracts HCTZ-induced hypokalemia, while HCTZ enhances spironolactone’s diuretic effects. This synergy reduces electrolyte imbalances and improves blood pressure control .

Properties

CAS No.

65272-36-8

Molecular Formula

C31H40ClN3O8S3

Molecular Weight

714.3 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate

InChI

InChI=1S/C24H32O4S.C7H8ClN3O4S2/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h12,17-19,21H,4-11,13H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13)/t17-,18-,19+,21+,22-,23-,24+;/m0./s1

InChI Key

RFNRSUBWOXSCLB-FXFKJASFSA-N

SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Synonyms

Aldactazide
Aldozone
buthiazide, spironolactone drug combination
hydrochlorothiazide-spironolactone
Spiridazide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Mechanism and Pharmacokinetic Properties

Property Spironolactone Hydrochlorothiazide
Primary Mechanism Aldosterone antagonist Inhibits Na⁺/Cl⁻ cotransporter in DCT
Onset of Action 2–3 days (delayed due to metabolism) 2 hours
Half-life 1.3–2 hours (parent); metabolites: 18–23 hours 6–15 hours
Metabolism Hepatic (CYP3A4) to active metabolites Minimal hepatic metabolism
Excretion Renal (45%) and fecal (55%) Renal (95%)
Potassium Effect Potassium-sparing Potassium-wasting

Spironolactone’s sulfur-containing metabolites (e.g., canrenone) contribute to its therapeutic effects. HCTZ’s solubility in sodium hydroxide facilitates rapid absorption .

Clinical Efficacy Comparison

Table 2: Efficacy in Hypertension and Edema

Parameter Spironolactone Hydrochlorothiazide
BP Reduction Superior in resistant hypertension Moderate efficacy in mild hypertension
Arterial Stiffness Significantly improves arterial compliance Limited impact on vascular stiffness
Low-Renin Hypertension First-line (reduces aldosterone activity) Less effective unless combined with potassium-sparing agents
Edema Resolution Effective in cirrhosis and heart failure Effective in mild edema
  • Spironolactone outperforms HCTZ in reducing systolic/diastolic blood pressure (mean difference: 6–10 mmHg) and improving arterial stiffness in hypertensive patients .
  • In low-renin hypertension, spironolactone reduced BP more effectively than HCTZ-triamterene combinations .

Comparison with Similar Diuretics

A. Chlorthalidone

  • A thiazide-like diuretic with longer half-life (45–60 hours) than HCTZ.
  • No conclusive superiority over HCTZ in BP control, but higher risk of hypokalemia .

B. Furosemide

  • Loop diuretic with potent short-term effects. Suitable for severe edema but less effective in chronic hypertension.
  • Higher risk of electrolyte imbalances (e.g., hypokalemia, hyponatremia) compared to HCTZ .

C. Triamterene and Amiloride

  • Potassium-sparing diuretics often combined with thiazides.
  • Less effective than spironolactone in aldosterone-driven conditions. Triamterene lacks anti-androgenic effects .

Table 3: Key Differences Among Diuretics

Diuretic Potassium Effect Preferred Use Key Limitation
Spironolactone Sparing Resistant hypertension, heart failure Hyperkalemia, hormonal side effects
HCTZ Wasting Mild hypertension Hypokalemia, glucose intolerance
Chlorthalidone Wasting Long-term hypertension Severe hypokalemia
Furosemide Wasting Acute edema, renal impairment Electrolyte disturbances

Analytical Methods and Pharmacokinetic Studies

Modern chromatographic techniques (e.g., HPLC, HPTLC) enable simultaneous quantification of spironolactone and HCTZ in formulations, even in the presence of degradants . Spectrophotometric methods (e.g., simultaneous equation technique) are cost-effective for routine analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.